Methyl 2,6-dibromonicotinate Methyl 2,6-dibromonicotinate
Brand Name: Vulcanchem
CAS No.: 1009735-22-1
VCID: VC2986640
InChI: InChI=1S/C7H5Br2NO2/c1-12-7(11)4-2-3-5(8)10-6(4)9/h2-3H,1H3
SMILES: COC(=O)C1=C(N=C(C=C1)Br)Br
Molecular Formula: C7H5Br2NO2
Molecular Weight: 294.93 g/mol

Methyl 2,6-dibromonicotinate

CAS No.: 1009735-22-1

Cat. No.: VC2986640

Molecular Formula: C7H5Br2NO2

Molecular Weight: 294.93 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2,6-dibromonicotinate - 1009735-22-1

Specification

CAS No. 1009735-22-1
Molecular Formula C7H5Br2NO2
Molecular Weight 294.93 g/mol
IUPAC Name methyl 2,6-dibromopyridine-3-carboxylate
Standard InChI InChI=1S/C7H5Br2NO2/c1-12-7(11)4-2-3-5(8)10-6(4)9/h2-3H,1H3
Standard InChI Key RJHKFKXWRPVKRD-UHFFFAOYSA-N
SMILES COC(=O)C1=C(N=C(C=C1)Br)Br
Canonical SMILES COC(=O)C1=C(N=C(C=C1)Br)Br

Introduction

Chemical Structure and Properties

Methyl 2,6-dibromonicotinate is a halogenated pyridine derivative with bromine atoms at positions 2 and 6 of the pyridine ring and a methyl carboxylate group at position 3. The compound has gained attention in synthetic organic chemistry due to its utility as a versatile building block.

Basic Identification

PropertyValue
Chemical NameMethyl 2,6-dibromonicotinate
CAS Number1009735-22-1
Molecular FormulaC₇H₅Br₂NO₂
Molecular Weight294.93 g/mol
IUPAC NameMethyl 2,6-dibromopyridine-3-carboxylate
SynonymsMethyl 2,6-dibromopyridine-3-carboxylate; Methy 2,6-dibromopyridine-3-carboxylate

Physical Properties

The compound exists as a light-colored solid at room temperature. Based on its molecular structure and related compounds, methyl 2,6-dibromonicotinate possesses the following properties:

PropertyDescription
Physical StateSolid
AppearanceWhite to off-white solid
Melting Point54-55°C
SolubilitySoluble in common organic solvents (dichloromethane, methanol, etc.)

Spectroscopic Characterization

Spectroscopic analysis provides essential structural confirmation for methyl 2,6-dibromonicotinate and similar compounds.

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy offers definitive structural characterization of methyl 2,6-dibromonicotinate. The following data has been reported:

Spectral TypeSpectral Data
¹H NMR (CDCl₃)δ 3.93 (s, 3H), 7.99 (d, 1H, J = 8.5 Hz), 6.93 (d, 1H, J = 8.5 Hz)
¹³C NMR (CDCl₃)δ 42.5, 54.7, 109.3, 121.1, 139.7, 142.4, 164.5, 165.1

Mass Spectrometry

Mass spectrometry is widely used for the identification and purity assessment of methyl 2,6-dibromonicotinate. Similar dihalogenated nicotinate esters show characteristic fragmentation patterns, with major peaks corresponding to molecular ions and fragments resulting from the loss of bromine atoms .

Infrared Spectroscopy

IR spectroscopy reveals functional group characteristics:

Wavenumber (cm⁻¹)Assignment
1724C=O stretching (ester)
1586C=N stretching (pyridine)
1247C-O stretching
2952C-H stretching (methyl)

Synthesis Methods

Several synthetic routes to methyl 2,6-dibromonicotinate have been reported in the literature. The most common approach involves the esterification of 2,6-dibromonicotinic acid.

Alternative Methods

Alternative synthetic approaches may involve:

  • Bromination of methyl nicotinate at positions 2 and 6

  • Selective functionalization of 2,6-dibromopyridine followed by carboxylation

Chemical Reactivity

Methyl 2,6-dibromonicotinate exhibits reactivity patterns characteristic of both pyridine derivatives and esters, with the bromine substituents providing additional reactive sites.

Applications in Organic Synthesis

Methyl 2,6-dibromonicotinate serves as a valuable building block in organic synthesis due to its multiple reactive sites and potential for selective functionalization.

Cross-Coupling Reactions

The aryl-bromine bonds make methyl 2,6-dibromonicotinate an excellent substrate for various palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura coupling with boronic acids

  • Heck reactions with alkenes

  • Sonogashira coupling with terminal alkynes

Related Compounds

Several structural analogs of methyl 2,6-dibromonicotinate have been reported, differing in the position of halogen substituents or the nature of the halogen atoms.

Positional Isomers

CompoundCAS NumberStructural Difference
Methyl 2,5-dibromonicotinate78686-82-5Bromine atoms at positions 2 and 5
Methyl 2,5-dibromoisonicotinate1214378-73-0Positional isomer with different arrangement
Methyl 2-bromonicotinate52718-95-3Contains only one bromine atom at position 2

Analytical Methods

Several analytical techniques have been employed for the characterization and quantification of methyl 2,6-dibromonicotinate and related compounds.

High-Performance Liquid Chromatography

HPLC methods have also been developed for the separation and quantification of dihalogenated nicotinate methyl esters, offering complementary analytical capabilities to GC-MS.

Hazard TypeClassification
Acute ToxicityMay be harmful if swallowed (based on similar compounds)
Skin/Eye ContactMay cause irritation
EnvironmentalAvoid release to environment

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